N,N-Dimethylthioxanthene-9-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylthioxanthene-9-propylamine: is a chemical compound with the molecular formula C18H21NS . It is known for its unique structure, which includes a thioxanthene core with a propylamine side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylthioxanthene-9-propylamine typically involves the reaction of thioxanthene with propylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product . The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylthioxanthene-9-propylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylthioxanthene-9-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethylthioxanthene-9-propylamine involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthene: The parent compound of N,N-Dimethylthioxanthene-9-propylamine, known for its use in antipsychotic medications.
N,N-Dimethylthioxanthene-9-propanamine: A closely related compound with similar structural features.
Thioxanthene-9-propylamine: Another related compound with a different substitution pattern.
Uniqueness
This compound stands out due to its unique combination of a thioxanthene core and a propylamine side chain. This structure imparts specific chemical and biological properties that differentiate it from other related compounds.
Eigenschaften
CAS-Nummer |
37028-65-2 |
---|---|
Molekularformel |
C18H21NS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(9H-thioxanthen-9-yl)propan-1-amine |
InChI |
InChI=1S/C18H21NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-9,11-12,14H,7,10,13H2,1-2H3 |
InChI-Schlüssel |
IUAFRBRSXNQBPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.